molecular formula C10H12ClNO4 B2876321 1,3-Dimethyl 4-aminobenzene-1,3-dicarboxylate hydrochloride CAS No. 2287279-96-1

1,3-Dimethyl 4-aminobenzene-1,3-dicarboxylate hydrochloride

Cat. No.: B2876321
CAS No.: 2287279-96-1
M. Wt: 245.66
InChI Key: CKMVFRSFMMWLSZ-UHFFFAOYSA-N
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Description

1,3-Dimethyl 4-aminobenzene-1,3-dicarboxylate hydrochloride is a substituted aromatic dicarboxylate ester featuring a benzene ring with two methyl ester groups at the 1- and 3-positions and an amino group at the 4-position. Its hydrochloride salt form enhances stability and solubility in polar solvents, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The compound’s structure allows for diverse reactivity, including nucleophilic substitution at the amino group or ester hydrolysis for further functionalization.

Properties

IUPAC Name

dimethyl 4-aminobenzene-1,3-dicarboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4.ClH/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2;/h3-5H,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMVFRSFMMWLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl 4-aminobenzene-1,3-dicarboxylate hydrochloride typically involves the esterification of 4-aminobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting dimethyl ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the use of continuous reactors and distillation units to optimize yield and purity. The esterification step is carefully controlled to prevent overreaction, and the final product is purified through crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 4-aminobenzene-1,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid are used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1,3-Dimethyl 4-aminobenzene-1,3-dicarboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 4-aminobenzene-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing methanol and the corresponding acid, which can further interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 1,3-Dimethyl 4-aminobenzene-1,3-dicarboxylate hydrochloride and structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Key Features
This compound C₁₁H₁₂ClNO₄ 257.67 g/mol -NH₂ (4-position), -COOCH₃ (1,3) Hydrochloride salt enhances solubility; amino group enables nucleophilic reactions.
Dimethyl 5-(bromomethyl)benzene-1,3-dicarboxylate C₁₁H₁₁BrO₄ 287.11 g/mol -CH₂Br (5-position), -COOCH₃ (1,3) Bromomethyl group facilitates alkylation or cross-coupling reactions.
Dimethyl 4-(3-bromobenzoyl)oxybenzene-1,3-dicarboxylate C₁₇H₁₃BrO₇ 409.19 g/mol Aryl ester (4-position), -COOCH₃ (1,3) Bulky benzoyloxy group reduces solubility; used in polymer precursors.
1,3-Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate C₉H₁₂O₄ 184.19 g/mol Bicyclic framework High ring strain enhances reactivity in [2.2.1] cycloadditions.

Physicochemical and Reactivity Differences

  • Solubility : The hydrochloride salt of the target compound exhibits superior aqueous solubility compared to neutral analogs like the bromomethyl derivative or bicyclic ester , which are more lipophilic.
  • Reactivity: The amino group in the target compound supports diazotization or amide coupling, whereas bromo-substituted analogs favor Suzuki or Ullmann couplings. Bicyclic dicarboxylates undergo strain-driven cycloadditions, unlike the aromatic target compound.
  • Stability : Hydrochloride salts generally improve crystallinity and thermal stability, critical for X-ray characterization , compared to free bases or neutral esters.

Research Findings and Trends

  • Synthetic Utility : The hydrochloride form of the compound simplifies purification, a trend observed in analogs like 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride .
  • Catalytic Applications : Unlike cyclohexadiene-derived dicarboxylates (which undergo retro-Diels-Alder reactions ), the target compound’s aromaticity ensures stability under catalytic conditions.

Biological Activity

1,3-Dimethyl 4-aminobenzene-1,3-dicarboxylate hydrochloride (CAS Number: 2287279-96-1) is a synthetic compound derived from 4-aminobenzoic acid. This compound has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and biological research. This article will explore its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H11NO4HClC_{10}H_{11}NO_4\cdot HCl, with a molecular weight of approximately 245.66 g/mol. The compound features two carboxyl groups esterified with methanol and an amino group that contributes to its biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Esterification : 4-Aminobenzoic acid is reacted with methanol in the presence of a catalyst (e.g., sulfuric acid) under reflux conditions to form the dimethyl ester.
  • Formation of Hydrochloride Salt : The dimethyl ester is then treated with hydrochloric acid to yield the hydrochloride salt.

This synthetic route ensures high purity and yield, which are critical for subsequent biological studies .

The biological activity of this compound is largely attributed to its structural features:

  • Amino Group : The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function.
  • Ester Groups : These can undergo hydrolysis in biological systems, releasing methanol and the corresponding acids that may interact with cellular components.

These interactions suggest potential roles in enzyme inhibition or modulation, making it a candidate for drug development .

Antitumor Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antitumor properties. For example:

  • Case Study : A study demonstrated that certain analogs showed inhibitory effects on cancer cell lines by inducing apoptosis through mitochondrial pathways .

Antibacterial Properties

The compound has also been investigated for its antibacterial activity:

  • Research Findings : In vitro studies revealed that it possesses moderate antibacterial effects against Gram-positive bacteria. The mechanism appears linked to its ability to disrupt bacterial cell wall synthesis .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared to similar compounds:

CompoundBiological ActivityMechanism of Action
Dimethyl 5-aminoisophthalateAntitumorInduces apoptosis via mitochondrial pathways
Dimethyl 4-nitrobenzene-1,3-dicarboxylateAntibacterialDisrupts cell wall synthesis
Dimethyl 4-hydroxybenzene-1,3-dicarboxylateAnti-inflammatoryModulates inflammatory pathways

This table highlights the diversity in biological activities among structurally similar compounds .

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